2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazoles are known to have various biological activities and are part of many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain an isoxazole ring attached to a phenyl ring through an ethyl linker .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Isoxazoles can undergo a variety of reactions, including oxidations, reductions, and cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Metabolism and Mode of Action in Herbicides
Acetochlor and related chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide and metolachlor, are utilized in agriculture to control weed growth. These compounds undergo metabolic activation in both rat and human liver microsomes, leading to the formation of DNA-reactive products. Their metabolic pathways involve complex activation mechanisms, which have been linked to carcinogenic outcomes in animal models. Human and rat liver microsomes exhibit distinct metabolic capacities for these herbicides, highlighting the importance of understanding interspecies differences in herbicide metabolism and toxicity (Coleman et al., 2000).
Radiosynthesis for Metabolic Studies
Radiosynthesis techniques have been developed to create high-specific-activity versions of chloroacetanilide herbicides like acetochlor, facilitating detailed studies on their metabolism and action mechanisms. This approach allows for the tracing and identification of metabolic pathways in biological systems, providing insights into the environmental and health impacts of these widely used agricultural chemicals (Latli & Casida, 1995).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamides, including 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide and metazachlor, inhibit fatty acid synthesis in certain green algae species. This action mechanism is crucial for understanding the broader ecological impacts of herbicide runoff into aquatic environments, potentially affecting algae-based ecosystems and the species that rely on them for nutrition (Weisshaar & Böger, 1989).
Protein Tyrosine Phosphatase Inhibition for Antidiabetic Activity
The synthesis of derivatives related to 2-(4-methoxyphenyl)ethyl]acetamide has shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. These compounds provide a basis for the design of new therapeutic agents aimed at improving insulin sensitivity and treating diabetes, demonstrating the potential of acetamide derivatives in medicinal chemistry (Saxena et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-14(12(2)21-18-11)10-16(19)17-9-8-13-6-4-5-7-15(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSOIIZBTAQLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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